molecular formula C8H8BrN3 B1380767 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine CAS No. 1500190-82-8

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1380767
CAS No.: 1500190-82-8
M. Wt: 226.07 g/mol
InChI Key: HNXIVIKEZUQSSO-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine (CAS 1500190-82-8) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This brominated imidazopyridine scaffold is a key building block for the synthesis of novel PI3Kα inhibitors through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups at the 6-position . The PI3Kα pathway is a well-validated target in oncology, and its inhibition represents a promising strategy for treating various cancers, including lymphatic tumours, and breast, lung, and ovarian cancers . As a core structural motif, this compound enables researchers to explore structure-activity relationships (SAR) and develop potent and selective small-molecule therapeutics . It is supplied as a yellow to brown solid with a typical purity of 98.70% or higher and requires storage at 2-8°C, protected from light to ensure stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-6(9)3-12-4-7(10)11-8(5)12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIVIKEZUQSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The targeted compound, 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, represents a key building block for the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of a robust synthetic route to this valuable compound, emphasizing the underlying chemical principles, detailed experimental protocols, and critical analytical validation. As a self-validating system, each stage of the synthesis is presented with the necessary detail to ensure reproducibility and high fidelity of the final product.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the preparation of the key precursor, 2-amino-5-bromo-3-methylpyridine. The second, and more critical stage, involves the cyclization of this intermediate to construct the desired imidazo[1,2-a]pyridine ring system with the requisite 2-amino functionality.

This guide will detail a reliable pathway for each stage, drawing from established methodologies and providing expert insights into the rationale behind the chosen procedures.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methylpyridine

The synthesis of 2-amino-5-bromo-3-methylpyridine is a crucial first step, and a reliable method has been adapted from established procedures.[2] This process involves the protection of the amino group of 2-amino-3-methylpyridine, followed by regioselective bromination and subsequent deprotection.

Step 1.1: Acetylation of 2-Amino-3-methylpyridine

To prevent unwanted side reactions at the amino group during bromination, it is first protected as an acetamide. This is a standard and highly efficient protection strategy.

Protocol:

  • In a four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-amino-3-methylpyridine and acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature. The resulting N-(3-methylpyridin-2-yl)acetamide is typically used in the next step without further purification.

Step 1.2: Bromination and Deprotection

The bromination of the pyridine ring is directed to the 5-position due to the activating effect of the amino group. The subsequent in-situ hydrolysis of the acetamide regenerates the amino group.[2]

Protocol:

  • Cool the crude N-(3-methylpyridin-2-yl)acetamide solution to 20-25 °C.

  • Slowly add liquid bromine dropwise, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Add water to dissolve all solid material, then carefully add a sodium hydroxide solution to neutralize the mixture and facilitate the hydrolysis of the acetamide.

  • Continue to stir for 30 minutes.

  • The product, 2-amino-5-bromo-3-methylpyridine, will precipitate. Isolate the solid by filtration, wash with water, and dry. Recrystallization can be performed to obtain a product of high purity.[2]

Parameter Value
Starting Material2-amino-3-methylpyridine
ReagentsAcetic anhydride, Bromine, Sodium hydroxide
Key IntermediateN-(3-methylpyridin-2-yl)acetamide
Product2-amino-5-bromo-3-methylpyridine
Purity>98% (after recrystallization)

Stage 2: Cyclization to form this compound

The construction of the imidazo[1,2-a]pyridine ring system with a 2-amino substituent is the pivotal step in this synthesis. A highly effective method for this transformation is the reaction of the 2-aminopyridine intermediate with cyanogen bromide (BrCN). This reaction proceeds via an initial N-cyanation followed by an intramolecular cyclization.

Mechanism of Cyclization

The reaction is believed to proceed through the formation of a pyridinium bromide intermediate, which then undergoes intramolecular cyclization to form the fused imidazole ring. The exocyclic amino group of the aminopyridine attacks one of the electrophilic carbons of the bromoacetaldehyde, leading to the formation of an iminium intermediate. Subsequent cyclization onto the pyridine nitrogen and dehydration yields the aromatic imidazo[1,2-a]pyridine core.

digraph "Reaction_Mechanism" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [color="#4285F4", arrowhead=vee];

}``` Caption: Proposed reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-bromo-3-methylpyridine

  • Cyanogen bromide (BrCN)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Safety Precautions:

  • Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • To a solution of 2-amino-5-bromo-3-methylpyridine in anhydrous ethanol, add a solution of cyanogen bromide in anhydrous ethanol dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Parameter Value
Starting Material2-amino-5-bromo-3-methylpyridine
Key ReagentCyanogen Bromide (BrCN)
SolventAnhydrous Ethanol
Reaction Time12-16 hours
ProductThis compound
PurificationColumn Chromatography

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl group and a broad singlet for the amino protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The expected [M+H]⁺ ion would be approximately 225.9974 and 227.9954 due to the isotopic pattern of bromine.

Conclusion

This in-depth technical guide outlines a reliable and reproducible synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable building block for their research endeavors. The emphasis on safety, detailed experimental procedures, and analytical validation ensures the integrity and quality of the final product.

References

Sources

An In-depth Technical Guide to the Biological Activity of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold and a Focused Inquiry

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing therapeutics targeting a wide array of biological targets, from kinases and tubulin to enzymes involved in neurodegenerative diseases.[1] This guide moves beyond a general overview to focus on a specific, promising derivative: 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine . While direct, extensive research on this particular molecule is emerging, by examining closely related analogues and the broader chemical family, we can construct a robust hypothesis regarding its biological potential, particularly as an inhibitor of the PI3K/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

The Strategic Rationale: Targeting the PI3Kα Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[3] This makes PI3Kα a high-value target for oncology drug discovery.

Recent research into 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives has identified potent and selective PI3Kα inhibitors.[4] The specific substitution pattern of this compound aligns with the structure-activity relationship (SAR) trends observed in this class of inhibitors. The strategic impetus for investigating this compound is therefore clear: it represents a promising, yet underexplored, candidate for development as a targeted anti-cancer agent.

Proposed Mechanism of Action

We hypothesize that this compound acts as an ATP-competitive inhibitor of PI3Kα. The imidazo[1,2-a]pyridine core likely serves as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 6, and 8 positions are predicted to project into distinct pockets of the ATP-binding site, contributing to both potency and selectivity. The 2-amino group is particularly significant, as it can act as a hydrogen bond donor or acceptor, potentially interacting with key residues to anchor the molecule. The 6-bromo and 8-methyl groups are likely to influence pharmacokinetic properties and van der Waals interactions within the binding pocket.

Synthesis and Characterization: A Validated Approach

The synthesis of 2, 6, 8-substituted imidazo[1,2-a]pyridines is a well-established process. The following protocol is adapted from established methodologies and provides a reliable route to obtaining high-purity this compound for biological evaluation.[4]

Synthetic Workflow Diagram

G start 2,3-Diamino-5-bromo-6-methylpyridine step1 Cyclization start->step1 reagent1 Bromoacetaldehyde diethyl acetal reagent1->step1 product This compound step1->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Starting Material: Begin with commercially available 2,3-diamino-5-bromo-6-methylpyridine.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material in a 2:1 mixture of dioxane and water.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal to the solution, followed by the careful addition of sodium bicarbonate.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a 1M solution of sodium hydroxide and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Biological Evaluation: A Tiered Screening Cascade

To thoroughly assess the biological activity of this compound, a tiered approach is recommended. This ensures that resources are used efficiently, with each stage of testing providing the necessary data to justify progression to the next.

Experimental Workflow Diagram

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: In Vivo Proof-of-Concept a Biochemical PI3Kα Kinase Assay (Determine IC50) c Western Blot Analysis (p-Akt, p-S6K) a->c b Cellular Proliferation Assay (e.g., MCF-7, T47D) (Determine GI50) b->c g Xenograft Efficacy Study (e.g., MCF-7 in nude mice) b->g d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (Annexin V/PI Staining) d->e f Pharmacokinetic (PK) Study (Mouse) f->g

Caption: Tiered workflow for biological evaluation.

Tier 1: In Vitro Profiling Protocols

3.2.1. Biochemical PI3Kα Kinase Assay

  • Objective: To determine the direct inhibitory activity of the compound against the isolated PI3Kα enzyme.

  • Methodology:

    • Utilize a commercially available ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

    • Prepare a dilution series of this compound in DMSO, typically from 10 µM down to 0.1 nM.

    • In a 384-well plate, add recombinant human PI3Kα enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic dose-response curve.

3.2.2. Cellular Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines with known PI3K pathway activation.

  • Methodology:

    • Select appropriate cell lines, such as MCF-7 or T47D (breast cancer lines with activating PIK3CA mutations).

    • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by using a resazurin-based assay.

    • Measure luminescence or fluorescence with a plate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50).

Tier 2: Cellular Mechanism of Action Protocols

3.3.1. Western Blot Analysis

  • Objective: To confirm that the compound inhibits the PI3K signaling pathway within the cell.

  • Methodology:

    • Treat cultured cancer cells (e.g., MCF-7) with the compound at concentrations around its GI50 value for 2-4 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins: phospho-Akt (Ser473), total Akt, phospho-S6K, and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • A reduction in the levels of phospho-Akt and phospho-S6K relative to the total protein levels indicates on-target pathway inhibition.

Data Summary and Interpretation

To facilitate analysis and decision-making, all quantitative data should be systematically tabulated.

Assay Endpoint Cell Line / Enzyme Expected Outcome for an Active Compound
PI3Kα Kinase AssayIC50Recombinant Human PI3Kα< 100 nM
Cellular ProliferationGI50MCF-7< 1 µM
Cellular ProliferationGI50T47D< 1 µM
Western Blotp-Akt (Ser473)MCF-7Dose-dependent decrease

Conclusion and Future Directions

The exploration of this compound is grounded in the well-established therapeutic potential of the imidazo[1,2-a]pyridine scaffold and compelling evidence pointing towards PI3Kα as a likely target. The experimental cascade outlined in this guide provides a clear and logical path to validate this hypothesis, from initial biochemical and cellular screening to mechanistic and in vivo studies. Successful outcomes from these investigations would position this compound as a strong lead candidate for further preclinical development as a novel, targeted therapy for cancers driven by aberrant PI3K signaling. The next steps would involve lead optimization to enhance potency, selectivity, and drug-like properties, ultimately paving the way for IND-enabling studies.

References

  • Dahmani, S., Kandri Rodi, Y., Capet, F., Essassi, E. M., & Ng, S. W. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]

  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (n.d.). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • de Souza, M. V. N., & de Almeida, M. V. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-bromoimidazole [1.2A] pyridine-3-formamide.
  • González-Bártulos, M., et al. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. Molecules, 28(6), 2841. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Gardner, M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

  • Google Patents. (n.d.). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
  • Vlasov, S. V., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2021(4), M1294. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
  • Huang, B., et al. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1679. [Link]

  • Rashed, M. A., et al. (2021). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][5][6][7]triazines as Phosphodiesterase 2A Inhibitors. Molecules, 26(18), 5671. [Link]

  • Torres, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 5(1), 28. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine Derivatives: A Technical Guide to their Mechanism of Action as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This "privileged structure" is characterized by a fused bicyclic system that provides a rigid framework amenable to diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed as anti-cancer, anti-tubercular, antiviral, and anti-inflammatory agents.[1][2] The versatility of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for the design of targeted therapies.[1][2]

This technical guide will provide an in-depth exploration of the mechanism of action of a specific class of these derivatives: 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine derivatives . We will delve into their role as potent and selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a critical cell signaling pathway frequently dysregulated in cancer.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.

PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[5] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[3][4] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin complex 1 (mTORC1), which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD and the FOXO family of transcription factors.

Aberrant PI3K Signaling in Cancer:

In many human cancers, the PI3K/AKT/mTOR pathway is hyperactivated due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3.[4] This uncontrolled signaling drives tumor progression, making the PI3K pathway a highly attractive target for cancer therapy.[3][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-Bromo-8-methylimidazo [1,2-a]pyridin-2-amine Derivatives Inhibitor->PI3K Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound derivatives.

Mechanism of Action: Targeting PI3Kα with Precision

Research has identified 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα.[1] The specific derivative, This compound , and its analogs have demonstrated significant inhibitory activity against this key enzyme.

Molecular Interactions and Binding Mode

Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of PI3Kα.[7][8] The imidazo[1,2-a]pyridine scaffold serves as the core binding motif, with key interactions contributing to its inhibitory potency.

A proposed binding model for a representative compound (compound 35 from Chen et al.) highlights the following critical interactions:[7][8]

  • Hinge-Binding: The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the molecule in the active site.

  • Hydrophobic Interactions: The aromatic rings of the imidazo[1,2-a]pyridine core and its substituents at the 2, 6, and 8 positions occupy a hydrophobic pocket formed by residues such as Ile800, Ile848, and Ile932 .[9] The 8-methyl group likely contributes to favorable van der Waals interactions within this pocket.

  • Gatekeeper Residue Interaction: The substituent at the 2-amino position can form interactions with the "gatekeeper" residue, Ile848 , which controls access to a deeper hydrophobic pocket.

  • Solvent-Exposed Region: Substituents at the 6-bromo position are often directed towards the solvent-exposed region of the active site, providing opportunities for modification to improve pharmacokinetic properties without compromising binding affinity.

Binding_Mode cluster_PI3Ka PI3Kα ATP-Binding Pocket Val851 Val851 (Hinge Region) Ile800 Ile800 Ile848 Ile848 (Gatekeeper) Ile932 Ile932 Inhibitor 6-Bromo-8-methylimidazo [1,2-a]pyridin-2-amine Derivative Inhibitor->Val851 H-Bond (N1 of core) Inhibitor->Ile800 Hydrophobic Interaction Inhibitor->Ile848 Hydrophobic Interaction Inhibitor->Ile932 Hydrophobic Interaction

Figure 2: Proposed binding interactions of a this compound derivative within the ATP-binding pocket of PI3Kα.

Structure-Activity Relationship (SAR)

Systematic SAR studies on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have revealed key structural features that govern their potency and selectivity as PI3Kα inhibitors.[1][10]

PositionSubstitutionImpact on Activity
2 Small amine substituentsGenerally well-tolerated and can be modified to tune physicochemical properties.
6 Bromo or other aryl/heteroaryl groupsCan be modified to enhance potency and influence pharmacokinetic properties. Planar conformations with the core can be beneficial.[6]
8 Methyl or other small alkyl groupsContributes to favorable hydrophobic interactions in the ATP-binding pocket.

Table 1: Summary of Structure-Activity Relationships for 2, 6, 8-substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors.

Cellular Consequences of PI3Kα Inhibition

By inhibiting PI3Kα, these derivatives effectively block the production of PIP3, leading to a cascade of downstream effects:[1]

  • Inhibition of AKT Phosphorylation: The primary consequence is the prevention of AKT activation.

  • Induction of Apoptosis: Reduced AKT activity leads to the de-repression of pro-apoptotic proteins, ultimately triggering programmed cell death.[1]

  • Cell Cycle Arrest: The PI3K/AKT pathway is also involved in cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1 or S phase.[1]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of this compound derivatives, a series of biochemical and cell-based assays are essential.

In Vitro PI3Kα Kinase Assay

Objective: To determine the direct inhibitory activity of the compounds against the PI3Kα enzyme.

Principle: This assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, PIP2, using ATP. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/ml BSA).

    • Prepare a 2X solution of the PIP2 substrate in the kinase buffer.

    • Prepare a 2X solution of PI3Kα enzyme in the kinase buffer.

    • Prepare a 2X solution of ATP in the kinase buffer.

    • Serially dilute the test compounds in DMSO.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the 2X PI3Kα enzyme solution to all wells except the negative control wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Add 2.5 µL of the 2X PIP2 substrate solution.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prep Plate Plate Compound & Enzyme Prep->Plate Incubate1 Incubate (10 min) Plate->Incubate1 AddSubstrate Add Substrate Incubate1->AddSubstrate AddATP Initiate Reaction (Add ATP) AddSubstrate->AddATP Incubate2 Incubate (1-2 hours) AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate (40 min) AddADPGlo->Incubate3 AddDetection Add Detection Reagent Incubate3->AddDetection Incubate4 Incubate (30 min) AddDetection->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro PI3Kα kinase assay.

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells with a known PIK3CA mutation (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Cell Viability and Proliferation Assay

Objective: To determine the effect of the compounds on the viability and proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

    • MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with the compounds.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. Their mechanism of action as potent PI3Kα inhibitors provides a strong rationale for their further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings.

Future research in this area should focus on:

  • Optimization of Potency and Selectivity: Further SAR studies to improve the inhibitory activity against PI3Kα while minimizing off-target effects.

  • Pharmacokinetic Profiling: In-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: Assessment of the anti-tumor activity of these derivatives in relevant animal models of cancer.

  • Exploration of Combination Therapies: Investigating the synergistic effects of these PI3Kα inhibitors with other anti-cancer agents.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Liao, W. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A., ... & Abughefra, Y. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1, 2-A] Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8), e200324228067.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews Drug discovery, 13(2), 140-156.
  • Guchhait, S. K., & Madaan, C. (2013). Imidazo [1, 2-a] pyridines: a privileged scaffold in medicinal chemistry. Bioorganic & medicinal chemistry letters, 23(17), 4727-4736.
  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega.
  • Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., ... & Wu, Z. (2020). Design, synthesis and biological evaluation of novel 3-amino-imidazo [1, 2-a] pyridine derivatives as novel PI3K/mTOR dual inhibitors. Journal of medicinal chemistry, 63(6), 3028-3046.
  • HBTU – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Future Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830-837.
  • Liao, W. (n.d.). Weike LIAO. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Representative structures of reported PI3K inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Senior Application Scientist's In-depth Technical Guide to Theoretical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Scaffold and the Power of In Silico Investigation

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system, allowing for substitution at various positions, provides a rich landscape for the design of novel drug candidates.[3] However, the synthesis and experimental evaluation of vast libraries of these derivatives can be a time-consuming and resource-intensive endeavor. This is where theoretical and computational studies have emerged as an indispensable tool, enabling a deeper understanding of the structure-property relationships and guiding the rational design of more potent and selective molecules.

This technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the key theoretical methodologies employed in the study of imidazo[1,2-a]pyridine derivatives. We will delve into the "why" and "how" of these computational techniques, moving beyond a mere recitation of protocols to offer insights into their practical application in drug discovery and development.

Section 1: The Computational Chemist's Toolkit for Imidazo[1,2-a]pyridine Research

The theoretical investigation of imidazo[1,2-a]pyridine derivatives primarily revolves around two powerful computational techniques: Density Functional Theory (DFT) and Molecular Docking . These methods, often used in concert, provide a holistic view of a molecule's intrinsic properties and its potential interactions with biological targets.

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4][5] It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. In the context of imidazo[1,2-a]pyridine research, DFT is instrumental in determining a range of crucial molecular properties.

A typical DFT workflow for analyzing an imidazo[1,2-a]pyridine derivative involves the following key steps:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define basis set & functional freq_calc Frequency Calculation (Confirms true energy minimum) geom_opt->freq_calc Verify stability electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_props Calculate properties optimized_geom Optimized 3D Geometry electronic_props->optimized_geom thermo_data Thermodynamic Data electronic_props->thermo_data reactivity_desc Reactivity Descriptors (Hardness, Electrophilicity) electronic_props->reactivity_desc spectral_data Simulated Spectra (IR, NMR) electronic_props->spectral_data

A generalized workflow for DFT calculations on imidazo[1,2-a]pyridine derivatives.
  • Structure Input: The 2D structure of the imidazo[1,2-a]pyridine derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.

  • Method Selection: A DFT functional and basis set are chosen. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and well-validated combination for organic molecules, offering a good compromise between accuracy and computational expense.[4]

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.[6]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data such as zero-point vibrational energy.

  • Frontier Molecular Orbitals (FMOs): HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[4][5] For instance, the nitrogen atoms in the imidazo[1,2-a]pyridine ring system are often identified as potential sites for electrophilic attack.[5]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity.

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons from an equilibrium system.[6]
Electrophilicity Index (ω) μ2 / (2η)A measure of the energy lowering of a molecule when it accepts electrons.
  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insights into the charge distribution and identifying atoms that are electron-deficient or electron-rich.[4]

Molecular Docking: Predicting Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an imidazo[1,2-a]pyridine derivative) when bound to a second molecule (a receptor, typically a protein).[6][7] This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds and to understand the molecular basis of their activity.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (e.g., from PDB, remove water, add hydrogens) define_site Define Binding Site (Grid box around active site) receptor_prep->define_site ligand_prep Ligand Preparation (Optimized 3D structure from DFT) run_docking Run Docking Algorithm (e.g., AutoDock Vina, Molegro Virtual Docker) ligand_prep->run_docking define_site->run_docking binding_poses Analyze Binding Poses (Lowest energy conformation) run_docking->binding_poses interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) binding_poses->interactions binding_energy Calculate Binding Affinity (kcal/mol) binding_poses->binding_energy

A streamlined workflow for molecular docking studies.
  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules are typically removed, and hydrogen atoms are added.[6] The imidazo[1,2-a]pyridine derivative (ligand) is prepared, often using the optimized geometry from a DFT calculation.

  • Binding Site Definition: The active site of the protein is identified, and a grid box is defined around it to confine the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Molegro Virtual Docker) is used to systematically explore different conformations and orientations of the ligand within the binding site.[6]

  • Pose Analysis and Scoring: The program generates a set of possible binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[7]

  • Interaction Analysis: The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

  • Binding Affinity: The docking score provides a quantitative estimate of the binding affinity between the imidazo[1,2-a]pyridine derivative and the target protein. Lower binding energies generally indicate a more stable complex and potentially higher biological activity.

  • Structure-Activity Relationship (SAR): By docking a series of derivatives, researchers can establish a structure-activity relationship, understanding how different substituents on the imidazo[1,2-a]pyridine scaffold affect binding affinity.[1]

  • Mechanism of Action: The identification of key interacting residues can provide insights into the mechanism of action of the compound and can guide further optimization to enhance these interactions.

Section 2: Application in Drug Discovery: Case Studies and In Silico Screening

The true power of these theoretical methods lies in their application to real-world drug discovery challenges. By integrating DFT and molecular docking, researchers can perform in silico screening of virtual libraries of imidazo[1,2-a]pyridine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Anticancer Drug Design

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents.[7] Molecular docking studies have been instrumental in identifying their potential targets and in understanding their mechanism of action. For example, derivatives have been docked into the active sites of key enzymes in cancer progression, such as oxidoreductase, to evaluate their binding affinity.[7][8] Such studies have shown that specific substitutions on the imidazo[1,2-a]pyridine core can lead to enhanced binding energies and interactions with crucial amino acid residues like histidine, tyrosine, and lysine.[7]

Antibacterial Drug Discovery

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents. Theoretical studies have been employed to investigate imidazo[1,2-a]pyridine derivatives as potential antibacterial drugs.[4] Molecular docking has been used to predict the binding of these compounds to bacterial targets like GyrB, a subunit of DNA gyrase.[4] DFT calculations, particularly the analysis of FMOs and MEPs, help to rationalize the observed antibacterial activities by correlating electronic properties with biological efficacy.[4]

ADMET and Drug-Likeness Prediction

Beyond efficacy, the successful development of a drug requires favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Several in silico tools can predict these properties, as well as the overall "drug-likeness" of a compound based on criteria such as Lipinski's Rule of Five.[6] These predictions, while not a substitute for experimental validation, are crucial for the early-stage filtering of candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

Section 3: The Synergy of Theory and Experiment

It is crucial to emphasize that theoretical studies are not a replacement for experimental work. Instead, they are a powerful complementary tool that can guide and accelerate the drug discovery process. The insights gained from DFT and molecular docking can help to:

  • Prioritize compounds for synthesis and biological evaluation.

  • Rationalize experimental observations, such as structure-activity relationships.

  • Propose modifications to existing lead compounds to improve their potency and selectivity.

  • Elucidate potential mechanisms of action.

The iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Conclusion: A Computationally Guided Path to Novel Therapeutics

Theoretical studies, particularly DFT and molecular docking, provide an invaluable framework for the exploration of the vast chemical space of imidazo[1,2-a]pyridine derivatives. By offering a deep understanding of their electronic properties, reactivity, and potential interactions with biological targets, these computational methods empower researchers to design and develop novel therapeutic agents in a more rational and efficient manner. As computational power continues to increase and theoretical models become more sophisticated, the role of in silico studies in the journey from a privileged scaffold to a life-saving drug will undoubtedly continue to grow.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022-06-22).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025-11-16).
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate. (2025-08-04).
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed. (2025-10-24).
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.
  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. (2025-08-08).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025-05-27).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate - ResearchGate. (2025-08-09).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.

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Methodological & Application

Application Notes and Protocols for the Cross-Coupling of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antiviral, and anti-inflammatory agents, among other therapeutic applications.[3] The strategic functionalization of the imidazo[1,2-a]pyridine nucleus is paramount in the development of novel drug candidates and advanced materials. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of a key building block, 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The presence of a free amino group at the 2-position and a bromo substituent at the 6-position makes this substrate an interesting yet challenging candidate for cross-coupling reactions. The electron-donating nature of the amino group can influence the reactivity of the C-Br bond, and the amino group itself can potentially coordinate to the palladium catalyst, necessitating careful optimization of reaction conditions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key parameters governing these transformations, enabling the efficient and predictable synthesis of a diverse array of functionalized imidazo[1,2-a]pyridine derivatives.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation/Insertion (R-M or Alkene) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that dictate the success and efficiency of the coupling reaction. For heteroaromatic substrates like this compound, the selection of these components must be carefully considered to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle or side reactions involving the amino group.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron reagent.[5][6] For the arylation of this compound, this reaction offers a straightforward route to biaryl and heteroaryl-substituted derivatives.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The electron-rich nature of the imidazo[1,2-a]pyridine ring system, further enhanced by the 2-amino group, can make oxidative addition of the C-Br bond to the palladium center challenging. The use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs), can significantly enhance the catalytic activity by promoting the formation of the active monoligated Pd(0) species.[4][7]

  • Base and Solvent System: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, facilitates the dissolution of both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene1101680-90
33-Pyridylboronic acidPdCl₂(dppf) (5)-K₃PO₄ (3)DMF/H₂O (5:1)902475-85
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, arylboronic acid, and base to a reaction vessel. B Add the palladium catalyst and ligand. A->B C Add the solvent system. B->C D Degas the reaction mixture (e.g., by bubbling with argon). C->D E Heat the reaction to the specified temperature with stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and dilute with an organic solvent. F->G H Wash with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][9] This reaction is particularly valuable for constructing C-N bonds that are difficult to form using classical methods.

Causality Behind Experimental Choices:
  • Ligand Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[8] Bulky, electron-rich phosphine ligands, such as BrettPhos or RuPhos, are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10][11]

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.[11] Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are commonly used bases for this transformation.

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Illustrative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (3)RuPhos (6)LiOtBu (2.0)Dioxane1102475-85
3BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃ (2.5)THF802070-80
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (18-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:
  • Catalytic System: The traditional Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and often as the solvent or co-solvent.

Illustrative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)DMF80685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)-DIPEA (4)THF601280-90
31-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2)Dioxane1001875-85
Detailed Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%) if applicable.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (e.g., DMF, 0.1 M) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (6-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[10] This reaction is a versatile method for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Palladium(II) precursors such as Pd(OAc)₂ are commonly used. The choice of ligand can influence the regioselectivity and efficiency of the reaction. Phosphine ligands are frequently employed.

  • Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.

Illustrative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF1202470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile1001875-85
3CyclohexenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMe (2.5)Dioxane1103660-70
Detailed Experimental Protocol: Heck Coupling

Step-by-Step Methodology:

  • To a pressure tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., P(o-tol)₃, 10 mol%).

  • Add the solvent (e.g., DMF, 0.2 M) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring for the required time (18-36 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Cross-coupling reactions with heteroaromatic amines can sometimes be challenging. Common issues include low yields, formation of side products, and catalyst deactivation.

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst and/or ligand loading, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or increasing the reaction temperature. Ensure all reagents and solvents are pure and anhydrous, especially for reactions involving strong bases.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be an issue.[14] Using a lower catalyst loading or copper-free conditions for Sonogashira coupling can mitigate this. Dehalogenation of the starting material is another potential side reaction.[14]

  • Catalyst Deactivation: The amino group on the substrate can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can often prevent this by sterically shielding the metal center. In some cases, temporary protection of the amino group (e.g., as a Boc or Cbz carbamate) may be necessary, followed by a deprotection step.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and selectivities for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based compounds for applications in drug discovery and materials science.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]

  • Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3145–3178. [Link]

  • Dahmani, S., Kandri Rodi, Y., Capet, F., Essassi, E. M., & Ng, S. W. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]

  • Lin, Y., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(30), 11512–11515. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lin, C. W., & Curran, D. P. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 1, 15. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Valente, C., et al. (2012). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Catalysis Science & Technology, 2(10), 2032-2035. [Link]

  • Wolfe, J. P. (2008). Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. European Journal of Organic Chemistry, 2008(34), 5703-5715. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination. Chemistry LibreTexts. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Gomes, P. A. D., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(49), 33363–33391. [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]

  • Kumar, R., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 45, 01001. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Silva, G. V. J., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 17, 1283–1292. [Link]

  • Szostak, M., et al. (2019). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 21(16), 6312–6317. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 24(59), 15766-15770. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(32), 6939-6952. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Jana, A., & Nolan, S. P. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Dalton Transactions, 46(27), 8876–8889. [Link]

  • Bostrom, M. P., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(43), 8206–8210. [Link]

  • Kollár, L., et al. (2019). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 24(18), 3364. [Link]

Sources

Topic: Definitive 1H NMR Structural Elucidation of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid bicyclic framework and tunable electronic properties make it a cornerstone for designing novel bioactive molecules. This application note provides a comprehensive guide to the 1H NMR analysis of a key derivative, 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine. We move beyond a simple recitation of data to offer a detailed, field-proven protocol grounded in the principles of structural chemistry. This guide explains the causal relationships between the molecule's unique substituent pattern and its resulting NMR spectrum, equipping researchers with the expertise to confidently perform and interpret their own analyses.

Foundational Principles: Understanding the Molecule

The accurate interpretation of the 1H NMR spectrum for this compound is predicated on a firm understanding of its electronic and structural features. The fused 10 π-electron aromatic system establishes a baseline for proton chemical shifts.[3] However, the three substituents—an amine, a bromine atom, and a methyl group—exert profound and predictable electronic effects that are key to assigning each proton signal unambiguously.

  • C2-Amine (-NH₂): As a powerful π-donating group, the amine substituent strongly shields the imidazo[1,2-a]pyridine ring system, particularly the imidazole portion. This results in a significant upfield shift for the adjacent H-3 proton.

  • C6-Bromo (-Br): The electronegative bromine atom exerts a deshielding effect through induction on the pyridine ring, shifting adjacent protons downfield.

  • C8-Methyl (-CH₃): This electron-donating group provides a slight shielding effect on the pyridine ring, influencing the chemical shift of the nearby H-7 proton.

A clear numbering system is essential for spectral assignment. The structure and proton designations are illustrated below.

Structure of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible data. Each step includes justifications to foster a deeper understanding of the experimental design.

Materials and Reagents
  • Analyte: this compound (CAS: 676371-00-9)[4][5]

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D.

    • Causality: DMSO-d₆ is selected for its excellent solvating power for polar aromatic amines. Crucially, its use allows for the direct observation of the exchangeable -NH₂ protons, which would be lost in solvents like D₂O. The residual solvent peak (δ ≈ 2.50 ppm) also serves as a secondary chemical shift reference.

  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in the deuterated solvent.

    • Trustworthiness: TMS is the universally accepted standard (δ = 0.00 ppm) for 1H NMR, providing an invariable reference point for accurate chemical shift determination.

Instrumentation
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm broadband probe.

    • Expertise: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, which is critical for resolving the closely spaced aromatic proton signals and accurately determining their coupling constants.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex the sample until the analyte is fully dissolved. A brief sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely. Ensure the sample height in the tube is adequate for the instrument's detection coil (typically ~4-5 cm).

Data Acquisition
  • Experiment: Standard 1D Proton (¹H) NMR.

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans (NS): 16.

    • Justification: 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration while keeping the experiment time efficient.

  • Relaxation Delay (D1): 2 seconds.

    • Justification: A 2-second delay ensures that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse, allowing for accurate signal integration.

  • Acquisition Time (AQ): ~4 seconds.

Data Analysis and Spectral Interpretation

The resulting spectrum should be processed with a standard Fourier transform, phase correction, and baseline correction. The TMS signal at 0.00 ppm is used for chemical shift calibration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh 5-10 mg Analyte dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire 1D ¹H Spectrum (NS=16, D1=2s) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks (δ, J, Mult.) integrate->assign validate Validate Structure assign->validate

Figure 2: End-to-end workflow for NMR analysis.
Predicted Signal Assignments

The following table summarizes the predicted 1H NMR data for the title compound. These predictions are based on established principles of substituent effects in heteroaromatic systems.[3][6]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification
H-7 ~7.8 - 8.0d~1.5 - 2.01HAppears as a doublet due to meta-coupling with H-5. Deshielded by the aromatic system but slightly shielded by the C8-methyl group.
H-5 ~7.4 - 7.6d~1.5 - 2.01HDoublet from meta-coupling to H-7. Its downfield position is influenced by the deshielding C6-bromo substituent.
H-3 ~6.8 - 7.0sN/A1HA sharp singlet. Significantly shielded (upfield shift) by the strong electron-donating C2-amine group.
-NH₂ (C-2) ~5.5 - 6.5br sN/A2HA broad singlet due to quadrupole broadening and solvent exchange. Its chemical shift is highly dependent on concentration and temperature.
-CH₃ (C-8) ~2.3 - 2.5sN/A3HA singlet in the typical benzylic methyl region.

Authoritative Grounding & Conclusion

The analysis of substituted imidazo[1,2-a]pyridines is a well-documented field, providing a strong basis for the predictions made herein.[1][3][6] The interplay between electron-donating groups (amine, methyl) and electron-withdrawing groups (bromo) on this bicyclic heteroaromatic core creates a distinct and interpretable 1H NMR spectrum. The protocol described provides a robust and self-validating method for obtaining high-fidelity data, while the detailed spectral interpretation offers a clear path to structural confirmation. By understanding the causal electronic effects of each substituent, researchers can confidently apply this methodology to a wide range of related analogs in their drug discovery and development pipelines.

References

  • ResearchGate. 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • PubMed. 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Available at: [Link]

  • Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Iraqi National Journal of Chemistry. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available at: [Link]

  • RSC Publishing. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available at: [Link]

  • SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • Pipzine Chemicals. 6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine. Available at: [Link]

  • ChemBK. 6-bromo-1H-imidazo [1,2-a]pyridine-8-amine. Available at: [Link]

Sources

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic structure is a cornerstone in numerous clinically successful drugs, valued for its synthetic tractability and its ability to engage in key biological interactions.[3][4][5] Its rigid, planar geometry and strategic placement of nitrogen atoms allow it to mimic hinge-binding motifs crucial for kinase inhibition, while its multiple substitution points offer a rich canvas for optimizing potency, selectivity, and pharmacokinetic properties.[6] The broad spectrum of biological activities associated with this scaffold—ranging from anticancer and anti-inflammatory to antiviral and antitubercular—underscores its therapeutic versatility.[2][3][6]

Kinases, which regulate a vast array of cellular processes, are a major class of drug targets, particularly in oncology where their dysregulation is a common driver of malignant growth and proliferation.[7] The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this context, the this compound building block emerges as a highly strategic starting point for generating novel kinase inhibitor libraries. Its design incorporates several key features:

  • 2-Amino Group: Provides a crucial vector for introducing diverse chemical moieties that can interact with the solvent-exposed region of the kinase active site or form key hydrogen bonds.

  • 6-Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling systematic exploration of structure-activity relationships (SAR) by introducing a wide array of aryl and heteroaryl groups.[8]

  • 8-Methyl Group: This small alkyl group can subtly modulate the scaffold's electronic properties, improve metabolic stability, and establish favorable van der Waals contacts within the target's binding pocket, often enhancing potency and selectivity.

This guide provides detailed protocols and scientific rationale for utilizing this powerful building block, from its synthesis and derivatization to the screening cascade required to identify and validate novel kinase inhibitors.

PART 1: Synthesis of the Core Building Block

The synthesis of the this compound scaffold is typically achieved through a multi-step sequence starting from a commercially available substituted aminopyridine. The rationale behind this approach is its reliability and the accessibility of the starting materials. A common strategy involves a condensation and cyclization reaction.[9][10]

Protocol 1: Synthesis of this compound

This protocol outlines a representative synthesis. Note: Researchers should perform their own literature search for the most current and optimized procedures.

Step 1: Synthesis of 5-Bromo-3-methylpyridin-2-amine This is the precursor aminopyridine. It can be synthesized or procured commercially. The bromination of 3-methylpyridin-2-amine is a standard electrophilic aromatic substitution.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core The key step is the reaction of the aminopyridine with a suitable C2 synthon, such as chloroacetaldehyde or a derivative, to form the fused imidazole ring.[11]

Materials:

  • 5-Bromo-3-methylpyridin-2-amine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-Bromo-3-methylpyridin-2-amine (1.0 equiv.) and ethanol to create a stirrable suspension.

  • Add sodium bicarbonate (2.0 equiv.) to the mixture. This base neutralizes the HCl generated during the reaction, driving the cyclization forward.

  • Slowly add 40% chloroacetaldehyde aqueous solution (1.2 equiv.) to the stirring mixture at room temperature.[11]

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL). The organic solvent isolates the product from the aqueous phase containing salts and other water-soluble materials.

  • Combine the organic layers and wash with brine. This step removes residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

PART 2: Library Generation via Suzuki-Miyaura Cross-Coupling

The 6-bromo position is primed for derivatization, most commonly via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the imidazopyridine core and a boronic acid or ester, allowing for the introduction of a vast array of (hetero)aryl groups.[12] This systematic modification is fundamental to exploring the SAR and optimizing inhibitor properties.

Logic of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[12]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[8]

The choice of ligand, base, and solvent is critical for reaction efficiency and can depend on the specific substrates being coupled.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Building Block PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_complex2 Ar-Pd(II)L₂-R Transmetalation->PdII_complex2 RedElim Reductive Elimination PdII_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling various arylboronic acids to the 6-bromo scaffold. Optimization of the catalyst, base, and temperature may be required for challenging substrates.[14]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation.[13]

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C (or use microwave irradiation, which can significantly shorten reaction times) and stir for 2-16 hours.[8] Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired coupled product.

PART 3: Kinase Inhibitor Screening Cascade

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify potent and selective inhibitors. The process moves from high-throughput biochemical assays to more complex cell-based evaluations.[15]

Screening_Cascade cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS Primary Screen (HTS) Single Concentration (e.g., ADP-Glo™) IC50 IC₅₀ Determination Dose-Response Curves HTS->IC50 Identifies 'Hits' Selectivity Selectivity Profiling (Kinase Panel Screen) IC50->Selectivity Quantifies Potency MOA Mechanism of Action (ATP Competition Assay) Selectivity->MOA Assesses Specificity TargetEngage Target Engagement (e.g., Western Blot for p-Substrate) MOA->TargetEngage Confirms Binding Mode AntiProlif Anti-Proliferation (Cell Viability, GI₅₀) TargetEngage->AntiProlif Verifies Cellular Activity LeadOp ADME/Tox & In Vivo Studies AntiProlif->LeadOp Identifies 'Leads'

Caption: A typical workflow for kinase inhibitor discovery and validation.
Protocol 3: Primary Enzymatic Assay (IC₅₀ Determination)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[16] Less kinase activity (due to inhibition) results in less ADP, and thus a lower luminescent signal.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP (at or near Km concentration for IC₅₀ determination)[17]

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature.[18] This pre-incubation allows the inhibitor to bind to the kinase.

    • Prepare an ATP solution and add it to all wells to initiate the kinase reaction.

    • Incubate the reaction for 1-2 hours at the optimal temperature for the kinase (often 30 °C or 37 °C).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the luminescence reaction. Incubate for 30-60 minutes at room temperature.[16]

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

PART 4: SAR Insights and Target Identification

Systematic derivatization of the this compound core has led to the discovery of potent inhibitors against various kinase families.[19][20] The data gathered from screening libraries of these compounds provides critical Structure-Activity Relationship (SAR) insights.

Table 1: Representative Kinase Inhibitors Based on the Imidazo[1,2-a]pyridine Scaffold
Compound Structure (Core Highlighted)Target KinasePotency (IC₅₀)Key SAR Insights & Reference
2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα150 nMModifications at the 2, 6, and 8 positions were explored. A specific derivative (compound 35) showed potent activity against PI3Kα and antiproliferative effects in breast cancer cell lines.[19]
6-morpholino-3-aryl Imidazo[1,2-b]pyridazine*TAK155 nMStrategic substitution of the imidazo[1,2-b]pyridazine core with a morpholine at the 6-position and an indazole at the 3-position afforded a potent TAK1 inhibitor with activity against multiple myeloma cell lines.[20]
Imidazo[1,2-c]pyrimidine derivativeSyk / ZAP-70< 100 nMExploration of a related scaffold identified potent dual inhibitors of Syk and ZAP-70 kinases with oral efficacy in mouse models.[21]

*Note: Imidazo[1,2-b]pyridazine is a closely related scaffold, and the SAR insights are often transferable.

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[19] Inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown promise in targeting kinases within this pathway, such as PI3Kα.[19]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system is featured in marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), underscoring its clinical significance.[3] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4]

The strategic derivatization of the 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine core allows for a systematic exploration of the chemical space around this scaffold. Such structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[4] This guide provides detailed protocols and expert insights into the derivatization of this specific core, focusing on modifications at the 2-amino group and the 6-bromo position to generate a diverse library of analogues for biological screening.

Workflow for SAR Library Generation

The following diagram illustrates the overall strategy for generating a diverse library of derivatives from the this compound core.

SAR_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies cluster_N2 2-Amino Group Derivatization cluster_C6 6-Bromo Position Derivatization cluster_library Analogue Library for SAR Start 5-Bromo-3-methylpyridin-2-amine Core This compound Start->Core Cyclization Acylation N-Acylation & N-Sulfonylation Core->Acylation Urea Urea/Thiourea Formation Core->Urea Alkylation N-Alkylation Core->Alkylation Buchwald Buchwald-Hartwig Amination Core->Buchwald Library Diverse Chemical Library Acylation->Library Urea->Library Alkylation->Library Buchwald->Library

Caption: Overall workflow for the synthesis and derivatization of the core scaffold.

Part 1: Synthesis of the Core Scaffold: this compound

Protocol 1: Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine

This initial step creates the core heterocyclic system. The subsequent introduction of the 2-amino group is a separate transformation.

Rationale: The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a classical and reliable method for constructing the imidazo[1,2-a]pyridine ring system.[5] Using an aqueous solution of chloroacetaldehyde simplifies handling compared to the gaseous form.

  • Materials:

    • 5-Bromo-3-methylpyridin-2-amine

    • Chloroacetaldehyde (40% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 5-Bromo-3-methylpyridin-2-amine (1.0 eq) in ethanol.

    • Add an aqueous solution of chloroacetaldehyde (1.2 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-8-methylimidazo[1,2-a]pyridine.

Protocol 2: Amination at the C2-Position (Proposed)

Direct amination of the imidazo[1,2-a]pyridine ring at the C2 position can be challenging. A more reliable approach involves a multi-step sequence starting from a suitable precursor. A practical method involves the use of pyridine N-oxides.[6][7]

Rationale: This method avoids harsh nitration/reduction conditions and offers a milder alternative to traditional SNAr chemistry.

  • Materials:

    • 6-Bromo-8-methylimidazo[1,2-a]pyridine

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Phosphoryl chloride (POCl₃)

    • An amine source (e.g., benzylamine, followed by deprotection)

    • Dichloromethane (DCM)

    • Sodium bicarbonate solution

  • Procedure:

    • N-Oxide Formation: Dissolve 6-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq) in DCM and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise. Stir at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with sodium bicarbonate solution, dry the organic layer, and concentrate to obtain the N-oxide.

    • Activation and Amination: To the crude N-oxide in an appropriate solvent, add POCl₃ (1.2 eq) at 0 °C. After stirring for 30 minutes, add the desired amine (e.g., benzylamine, 1.5 eq). Allow the reaction to warm to room temperature and stir until completion.

    • Work-up and Deprotection (if necessary): Quench the reaction with ice and basify with a suitable base. Extract the product and purify. If a protecting group like benzyl is used, it can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the free 2-amino group.

Part 2: Derivatization of the 2-Amino Group

The exocyclic 2-amino group is a key handle for introducing a wide variety of functional groups to probe interactions with biological targets.

Strategy 1: N-Acylation and N-Sulfonylation

Rationale: Amide and sulfonamide functionalities are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, influencing binding affinity and solubility. While the C3 position of the imidazo[1,2-a]pyridine ring is also nucleophilic, N-acylation can be favored by first deprotonating the 2-amino group with a strong base to create a more potent nucleophile.[8][9]

N_Acyl_Sulfonyl Start This compound R-COCl or R-SO₂Cl Reagents Base (e.g., Pyridine, NaH) Solvent (e.g., DCM, THF) Start:p1->Reagents Product N-Acyl or N-Sulfonyl Derivative Reagents->Product

Caption: Workflow for N-Acylation and N-Sulfonylation.

Protocol 3: General Procedure for N-Acylation

  • Materials:

    • This compound

    • Acyl chloride or acid anhydride (1.1 eq)

    • Pyridine or triethylamine (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in anhydrous DCM or THF.

    • Add the base (pyridine or triethylamine).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride or anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Protocol 4: General Procedure for N-Sulfonylation

  • Materials:

    • This compound

    • Sulfonyl chloride (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the starting amine (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of the sulfonyl chloride in THF dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.[10]

Strategy 2: Urea and Thiourea Formation

Rationale: Urea and thiourea moieties introduce rigid hydrogen-bonding motifs that can significantly enhance target affinity. These derivatives are readily prepared by the reaction of the 2-amino group with isocyanates or isothiocyanates, respectively.[11][12]

Protocol 5: General Procedure for Urea/Thiourea Synthesis

  • Materials:

    • This compound

    • Isocyanate or isothiocyanate (1.05 eq)

    • Anhydrous solvent (e.g., THF, acetonitrile, or DCM)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in the chosen anhydrous solvent.

    • Add the isocyanate or isothiocyanate.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be gently heated if necessary.

    • Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.

    • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Strategy 3: N-Alkylation

Rationale: Introducing alkyl or substituted alkyl groups at the 2-amino position can probe hydrophobic pockets in a binding site and modulate the basicity of the amine. This transformation can be more challenging than acylation due to the potential for over-alkylation and competing alkylation on the ring nitrogens.[13] Reductive amination offers a controlled method for mono-alkylation.[14]

Protocol 6: General Procedure for N-Alkylation via Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone (1.1 eq)

    • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)

    • Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Suspend the starting amine (1.0 eq) and the aldehyde or ketone in DCE.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Derivatization at the 6-Bromo Position

The 6-bromo substituent serves as a versatile handle for introducing diversity through metal-catalyzed cross-coupling reactions.

Strategy 4: Buchwald-Hartwig Amination

Rationale: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C6 position. This is a key strategy for exploring SAR at the pyridine portion of the scaffold.

Buchwald_Hartwig Start This compound R¹R²NH Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Start:p1->Reagents Product 6-Amino-substituted Derivative Reagents->Product

Caption: Workflow for Buchwald-Hartwig Amination at the C6 position.

Protocol 7: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (or a 2-N-protected version)

    • Amine (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • Note: The free 2-amino group may interfere with the catalysis. It is often advisable to protect it first (e.g., as a Boc-carbamate) and deprotect after the coupling reaction.

    • In a reaction vessel suitable for inert atmosphere chemistry, combine the bromo-substituted starting material (1.0 eq), the amine, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

    • If a protecting group was used, perform the deprotection step to yield the final product.

Data Summary and SAR Implications

The described protocols enable the synthesis of a diverse library of analogues for comprehensive SAR studies.

Position Derivatization Strategy Functional Group Introduced Potential SAR Insights
2-Amino N-Acylation / N-SulfonylationAmides, SulfonamidesProbing H-bond donor/acceptor interactions, modulating polarity.
2-Amino Urea/Thiourea FormationUreas, ThioureasIntroducing rigid H-bond motifs, exploring specific vector groups.
2-Amino N-AlkylationSecondary/Tertiary AminesExploring hydrophobic pockets, altering basicity and pKa.
6-Bromo Buchwald-Hartwig AminationPrimary/Secondary/Aromatic AminesExploring larger solvent-exposed regions, modulating solubility.

Conclusion

The derivatization of the this compound core is a strategically sound approach for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for generating a chemically diverse library of compounds. Each derivatization strategy offers a unique way to modulate the physicochemical properties of the parent molecule, thereby enabling a thorough investigation of the structure-activity relationships that govern its biological activity. Careful execution of these synthetic methods, coupled with systematic biological evaluation, will undoubtedly accelerate the discovery of new and effective drugs based on this privileged scaffold.

References

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Sources

scale-up synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] This application note provides a detailed, robust, and scalable three-step synthesis for this compound, a highly functionalized intermediate poised for library synthesis in drug discovery programs. The synthetic strategy is designed for multigram-scale production, emphasizing process control, safety, and high purity of the final product. The protocol begins with a classic Tschitschibabin cyclocondensation to construct the core, followed by a regioselective C-2 bromination, and concludes with a palladium-catalyzed Buchwald-Hartwig amination. Each step is accompanied by detailed procedural instructions, mechanistic insights, and critical scale-up considerations for researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core

Imidazo[1,2-a]pyridines (IMPs) are bicyclic aromatic heterocycles that have garnered significant attention from the scientific community.[2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

The target molecule, this compound, is a bespoke intermediate designed for versatility in drug discovery. The key structural features include:

  • The 6-Bromo Group: An ideal handle for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The 8-Methyl Group: Provides steric and electronic influence, potentially improving metabolic stability or modulating binding interactions.

  • The 2-Amino Group: A primary amine that serves as a crucial nucleophile for constructing amides, sulfonamides, ureas, and other functionalities common in pharmacologically active molecules.

This guide provides a comprehensive and logical pathway to access this valuable building block on a scale relevant to preclinical development.

Retrosynthetic Analysis and Strategy

A robust and scalable synthesis requires a strategy that employs reliable, high-yielding reactions with straightforward purifications. Our retrosynthetic analysis identifies a three-step sequence starting from the commercially available 5-Bromo-3-methylpyridin-2-amine.

G Target This compound (Target) Intermediate2 2,6-Dibromo-8-methylimidazo[1,2-a]pyridine Target->Intermediate2 Buchwald-Hartwig Amination Intermediate1 6-Bromo-8-methylimidazo[1,2-a]pyridine Intermediate2->Intermediate1 Regioselective C2-Bromination Reagent3 NH2 Source (e.g., Benzophenone Imine) Intermediate2->Reagent3 SM 5-Bromo-3-methylpyridin-2-amine (Starting Material) Intermediate1->SM Tschitschibabin Cyclocondensation Reagent2 N-Bromosuccinimide (NBS) Intermediate1->Reagent2 Reagent1 Bromoacetaldehyde (or Acetal Precursor) SM->Reagent1

Caption: Retrosynthetic pathway for the target compound.

This strategy was chosen for the following reasons:

  • Reliability: Each step is based on well-established and extensively documented reactions. The Tschitschibabin condensation is a classic method for forming the imidazo[1,2-a]pyridine core.[3][4]

  • Scalability: The chosen reactions are known to perform well on larger scales, avoiding hazardous reagents like sodamide or complex, multi-step functional group interconversions.

  • Purity: The crystalline nature of the intermediates facilitates purification by recrystallization, which is highly desirable for scale-up operations.

Experimental Protocols: Scale-Up Synthesis

PART A: Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine (Intermediate 1)

This step involves the acid-catalyzed cyclocondensation of 5-Bromo-3-methylpyridin-2-amine with bromoacetaldehyde, which is generated in situ from its more stable diethyl acetal precursor.

Reaction Scheme: (Image of the reaction of 5-Bromo-3-methylpyridin-2-amine with bromoacetaldehyde diethyl acetal to form 6-Bromo-8-methylimidazo[1,2-a]pyridine)

Materials & Reagents

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount (Scale)
5-Bromo-3-methylpyridin-2-amine3430-21-5187.041.050.0 g
Bromoacetaldehyde diethyl acetal2032-35-1197.071.263.2 g
Ethanol (200 Proof)64-17-546.07-500 mL
Hydrochloric Acid (conc., 37%)7647-01-036.46cat.5.0 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.013.067.4 g
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Saturated NaCl solution (Brine)7647-14-558.44-As needed

Step-by-Step Protocol:

  • Reactor Setup: To a 1 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-Bromo-3-methylpyridin-2-amine (50.0 g, 267 mmol) and ethanol (250 mL). Stir to form a suspension.

  • Acetal Hydrolysis: In a separate flask, dissolve bromoacetaldehyde diethyl acetal (63.2 g, 321 mmol) in ethanol (250 mL). Carefully add concentrated HCl (5.0 mL). Heat the solution to 50 °C for 1 hour to facilitate the hydrolysis to bromoacetaldehyde.

  • Condensation: Cool the bromoacetaldehyde solution to room temperature and add it to the aminopyridine suspension.

  • Base Addition & Reflux: Slowly add sodium bicarbonate (67.4 g, 802 mmol) in portions to the reaction mixture. Caution: CO₂ evolution will occur. Once the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Extraction: Redissolve the crude solid in ethyl acetate (500 mL) and water (250 mL). Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (2 x 150 mL) and brine (150 mL).

  • Purification & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield Intermediate 1 as a crystalline solid.

Causality and Expertise:

  • Acetal Precursor: Bromoacetaldehyde is a potent lachrymator and is unstable. Using its diethyl acetal form, which generates the aldehyde in situ under acidic conditions, is a standard and much safer practice for scale-up.[5]

  • Base Selection: Sodium bicarbonate is a mild base sufficient to neutralize the HBr formed during the cyclization, driving the reaction to completion without promoting side reactions.[3]

  • Recrystallization: This classical purification technique is highly effective for removing impurities and is economically favorable on a large scale compared to chromatography.

PART B: Regioselective C2-Bromination (Intermediate 2)

This step introduces a bromine atom at the C-2 position of the imidazo[1,2-a]pyridine core, preparing the molecule for the subsequent amination. While the C-3 position is often electronically favored for electrophilic substitution, careful control of conditions can favor C-2 halogenation.

Reaction Scheme: (Image of the reaction of 6-Bromo-8-methylimidazo[1,2-a]pyridine with NBS to form 2,6-Dibromo-8-methylimidazo[1,2-a]pyridine)

Materials & Reagents

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount (Scale)
Intermediate 1-212.061.040.0 g
N-Bromosuccinimide (NBS)128-08-5177.981.0535.0 g
Acetonitrile (CH₃CN)75-05-841.05-400 mL
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-As needed

Step-by-Step Protocol:

  • Reactor Setup: In a 1 L flask protected from light, dissolve Intermediate 1 (40.0 g, 189 mmol) in acetonitrile (400 mL). Cool the solution to 0 °C using an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (35.0 g, 197 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours.

  • Monitoring: Monitor the formation of the dibromo product and consumption of the starting material by LC-MS.

  • Quenching: Once the reaction is complete, pour the mixture into a cold (0 °C) 10% aqueous solution of sodium thiosulfate (400 mL) to quench any unreacted NBS.

  • Work-up & Isolation: The product often precipitates from the solution. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold acetonitrile.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield Intermediate 2.

Causality and Expertise:

  • Regioselectivity: While C-3 is often more nucleophilic, bromination at the less hindered C-2 position can be achieved under kinetic control (low temperature). The choice of solvent can also influence the selectivity.

  • NBS as Bromine Source: NBS is a solid and is safer to handle on a large scale than liquid bromine. It provides a low equilibrium concentration of Br₂, which helps to prevent over-bromination.

  • Light Protection: Radical side reactions involving NBS can be initiated by light, so protecting the reaction is good practice.

PART C: Buchwald-Hartwig Amination (Final Product)

This final step utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond, installing the critical 2-amino group. Benzophenone imine is used as an ammonia equivalent, which is subsequently hydrolyzed in situ.

Reaction Scheme: (Image of the reaction of 2,6-Dibromo-8-methylimidazo[1,2-a]pyridine with benzophenone imine, followed by hydrolysis, to form the final product)

Materials & Reagents

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount (Scale)
Intermediate 2-290.961.035.0 g
Benzophenone imine1013-88-3181.241.329.0 g
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.01 (1 mol%)1.1 g
Xantphos161265-03-8578.680.02 (2 mol%)1.4 g
Sodium tert-butoxide (NaOtBu)865-48-596.102.023.2 g
Toluene, Anhydrous108-88-392.14-350 mL
Hydrochloric Acid (3M aq.)7647-01-036.46-As needed
Sodium Hydroxide (5M aq.)1310-73-240.00-As needed

Step-by-Step Protocol:

  • Inert Atmosphere: Set up a 1 L reactor for operation under an inert atmosphere (Nitrogen or Argon). This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Loading: To the reactor, add Intermediate 2 (35.0 g, 120 mmol), sodium tert-butoxide (23.2 g, 241 mmol), Pd₂(dba)₃ (1.1 g, 1.2 mmol), and Xantphos (1.4 g, 2.4 mmol).

  • Solvent and Reagent Addition: Degas anhydrous toluene (350 mL) by bubbling with nitrogen for 30 minutes. Add the degassed toluene to the reactor, followed by benzophenone imine (29.0 g, 160 mmol).

  • Reaction: Heat the mixture to 100-110 °C and stir for 8-12 hours.

  • Monitoring: Follow the reaction by LC-MS, monitoring for the disappearance of Intermediate 2 and the appearance of the imine-adduct.

  • Hydrolysis: After cooling the reaction to room temperature, carefully add 3M HCl (150 mL) and stir vigorously for 2 hours to hydrolyze the imine.

  • Work-up: Transfer the mixture to a separatory funnel. The product may be in the aqueous layer as the HCl salt. Separate the layers.

  • Basification & Extraction: Cool the acidic aqueous layer in an ice bath and slowly basify with 5M NaOH until the pH is >10. The product will precipitate or can be extracted with dichloromethane (DCM) or ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or, ideally for scale, by recrystallization from a suitable solvent system (e.g., EtOAc/heptane).

Causality and Expertise:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N cross-coupling. Xantphos is a wide bite-angle ligand that promotes the reductive elimination step and is resistant to degradation at high temperatures.

  • Ammonia Equivalent: Direct use of ammonia gas is difficult to manage on a lab scale and requires specialized equipment. Benzophenone imine serves as a convenient and solid source of 'NH₂⁺', which is easily cleaved under acidic conditions.

  • Inert Conditions: Pd(0) species are oxygen-sensitive. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic activity and reproducibility.

Final Product Characterization & Quality Control

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

ParameterSpecification
AppearanceOff-white to light brown solid
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.08 g/mol
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spec (ESI+)[M+H]⁺ = 225.9, 227.9 (Isotopic pattern for Br)
Purity (HPLC)≥ 98%

Process Safety and Scale-Up Considerations

  • Hazardous Reagents: Bromoacetaldehyde diethyl acetal is a lachrymator. NBS is an irritant. Sodium tert-butoxide is corrosive and moisture-sensitive. Handle all reagents in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

  • Exotherms: The initial acid-base reaction in Part A can be exothermic due to CO₂ evolution. Ensure controlled addition of the base and adequate cooling capacity. The hydrolysis in Part C is also exothermic.

  • Inerting: For the Buchwald-Hartwig reaction, ensuring the reactor is thoroughly purged and maintained under an inert atmosphere is a critical safety and quality parameter.

  • Waste Disposal: Palladium-containing waste must be segregated and disposed of according to institutional and environmental regulations.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Mendoza-Espinosa, P., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]

  • Reyes-González, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Dahmani, S., et al. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. Available from: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • de F. P. M. Moreira, W., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Gámez-Montaño, R., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Mondal, S., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC. Available from: [Link]

  • Al-Zahrani, K. A. M. (2023). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. Imidazopyridine ring formation using amino-heterocycles and alpha-halo ketones. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

Sources

Troubleshooting & Optimization

stability of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a promising scaffold for various applications in medicinal chemistry.[1][2] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The imidazo[1,2-a]pyridine core, while generally robust, can be susceptible to degradation under certain conditions. The presence of a bromine atom, a methyl group, and an amino group on the bicyclic system introduces specific chemical properties that influence its stability profile.

This guide will walk you through the key considerations for handling and storing this compound, provide troubleshooting for common stability-related issues, and offer a protocol for you to conduct your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors:

  • pH: The amino group at the 2-position and the nitrogen atoms within the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated depending on the pH of the solvent. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation pathways.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can impact stability. Protic solvents, such as water and alcohols, can participate in hydrogen bonding and may facilitate degradation through solvolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Aromatic heterocyclic compounds can be susceptible to photodecomposition. Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for compounds with electron-rich amino groups.

Q2: Which solvents are recommended for short-term and long-term storage of this compound?

A2: For long-term storage, it is always best to store the compound as a dry, solid powder at -20°C or below, protected from light and moisture. For preparing stock solutions, consider the following:

  • Short-term (days to weeks): Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are generally good choices. These solvents are less likely to participate in chemical reactions with the compound. Solutions should be stored at low temperatures (-20°C) and protected from light.

  • Long-term (months): For long-term storage in solution, it is critical to use anhydrous aprotic solvents and store at -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: I am observing a change in the color of my stock solution. What could be the cause?

A3: A change in color, such as turning yellow or brown, is a common indicator of compound degradation. This can be due to:

  • Oxidation: The amino group can be susceptible to oxidation, leading to the formation of colored byproducts. This is more likely to occur in the presence of air (oxygen) and can be accelerated by light and certain metal ions.

  • Photodecomposition: Exposure to light can induce photochemical reactions, resulting in colored degradants.

  • pH-related changes: If the solvent has absorbed acidic or basic impurities (e.g., CO2 from the air forming carbonic acid in DMSO), this can alter the protonation state of the molecule and potentially lead to degradation.

If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC or LC-MS before proceeding with your experiments.

Q4: Can I use protic solvents like methanol or ethanol for my experiments?

A4: While protic solvents may be necessary for certain biological assays or chemical reactions, they should be used with caution. The primary concern is the potential for solvolysis, where the solvent molecule reacts with the compound. If you must use a protic solvent, it is advisable to:

  • Prepare fresh solutions immediately before use.

  • Keep the solutions cold and protected from light.

  • Run a control experiment to assess the stability of the compound in the chosen solvent over the time course of your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation in solution.1. Prepare fresh stock solutions from solid material. 2. Verify the purity of the stock solution by HPLC or LC-MS. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Store solutions at or below -20°C, protected from light.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.1. Identify the stressor: Check for exposure to light, elevated temperature, or non-anhydrous solvents. 2. If using aqueous buffers, assess the stability at the specific pH of your buffer. 3. Consider performing a forced degradation study (see protocol below) to identify potential degradants.
Low solubility in desired solvent Intrinsic property of the compound.1. Try gentle warming or sonication to aid dissolution. 2. Use a co-solvent system (e.g., a small amount of DMSO in an aqueous buffer). 3. For aqueous solutions, adjusting the pH might improve solubility by protonating the molecule.

Predicted Stability Profile in Different Solvents

The following table provides a predicted stability profile for this compound based on general chemical principles of similar heterocyclic amines. This should be used as a guideline, and experimental verification is always recommended.

Solvent Class Example Solvents Predicted Stability Rationale
Aprotic Polar DMSO, DMF, AcetonitrileGood to Excellent Non-reactive, good solubilizing power. Anhydrous grades are preferred to minimize water-related degradation.
Aprotic Non-Polar Dichloromethane (DCM), ChloroformGood Less likely to engage in protic degradation pathways. Ensure peroxide-free solvents.
Protic Polar Water, Methanol, EthanolFair to Poor Potential for solvolysis and hydrogen bonding-facilitated degradation. Stability is highly dependent on pH and temperature.
Aqueous Buffers PBS, Tris, HEPESVariable Highly pH-dependent. Buffers with neutral to slightly acidic pH are likely to be more favorable than alkaline conditions.

Experimental Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a framework for conducting a time-course stability study.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents to be tested (e.g., DMSO, Methanol, Acetonitrile, Water)

  • HPLC system with a UV detector and a C18 column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of the compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is known to be stable and soluble (e.g., anhydrous DMSO).

3. Preparation of Test Solutions:

  • Dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Prepare enough of each test solution to allow for analysis at all time points.

4. Time-Course Study:

  • Time Zero (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial purity profile.

  • Incubation: Store the remaining test solutions under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Subsequent Time Points: Analyze aliquots of each test solution at predetermined intervals (e.g., 1, 4, 8, 24, 48 hours). The frequency of testing should be adjusted based on the observed stability. For longer-term studies, time points can be extended to days or weeks.[3]

5. HPLC Analysis:

  • Develop a suitable HPLC method that can separate the parent compound from potential degradants. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Monitor the chromatograms at a wavelength where the parent compound has strong absorbance.

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance of new peaks should also be noted and their peak areas recorded.

6. Data Analysis and Interpretation:

  • Plot the percentage of the parent compound remaining versus time for each solvent and condition.

  • A significant decrease in the parent peak area and the corresponding increase in the area of new peaks indicate degradation.

  • Based on the results, you can determine the optimal solvent and storage conditions for your compound.

Visualization of Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent system to ensure the stability of this compound.

Solvent_Selection_Workflow start Start: Need to dissolve This compound storage_type Long-term storage or short-term experiment? start->storage_type long_term Long-term Storage storage_type->long_term Long-term short_term Short-term Experiment storage_type->short_term Short-term solid_storage Store as solid at <= -20°C under inert gas. long_term->solid_storage solvent_choice Is an aprotic solvent compatible with the assay? short_term->solvent_choice aprotic_solvent Use anhydrous aprotic solvent (e.g., DMSO, DMF). solvent_choice->aprotic_solvent Yes protic_solvent Protic solvent required (e.g., Methanol, Aqueous Buffer). solvent_choice->protic_solvent No fresh_solution Prepare solution fresh before each experiment. aprotic_solvent->fresh_solution stability_test Perform a preliminary stability test (see protocol). protic_solvent->stability_test degradation_check Monitor for degradation (e.g., color change, HPLC). stability_test->degradation_check end_stable Proceed with experiment. fresh_solution->end_stable degradation_check->end_stable Stable end_unstable Re-evaluate solvent choice or experimental conditions. degradation_check->end_unstable Unstable

Caption: Decision workflow for solvent selection.

References

  • Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • World Health Organization. (2018). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. Available at: [Link]

Sources

troubleshooting failed reactions of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers multiple reaction handles for diversification.[1][2] However, its unique electronic and structural features can present challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic campaigns.

Part 1: Troubleshooting Guide for Common Reactions

This section addresses frequent failures and unexpected outcomes in key transformations involving the title compound.

Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The C6-bromo position is a primary site for carbon-carbon bond formation. However, the electron-rich nature of the imidazo[1,2-a]pyridine ring and the presence of a coordinating 2-amino group can complicate this standard transformation.

Q1: My Suzuki-Miyaura reaction has failed. I only recovered my starting material. What are the likely causes?

A1: Failure to initiate the catalytic cycle is the most common issue. Several factors can contribute:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being inhibited. The 2-amino group on your substrate can act as a bidentate ligand, chelating with the palladium center and preventing the necessary oxidative addition step.[3]

  • Poor Oxidative Addition: The C-Br bond on the electron-rich imidazo[1,2-a]pyridine ring is stronger and less electrophilic than on a simple bromobenzene. This makes the initial oxidative addition step of the palladium catalyst more difficult.[4]

  • Insufficient Base Strength/Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] If the base is too weak or poorly soluble in the reaction medium, the catalytic cycle will stall.

Troubleshooting Protocol:

  • Ligand and Catalyst Selection: Switch to a catalyst system known for coupling electron-rich heteroaryl bromides. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they promote both oxidative addition and reductive elimination.[3] Using a pre-catalyst, which readily forms the active Pd(0) species, can also be beneficial.

  • Solvent and Base Screening: Anhydrous conditions with a strong, non-nucleophilic base are often required. Finely ground K₃PO₄ is a good starting point, but consider stronger bases like Cs₂CO₃. A polar aprotic solvent like 1,4-dioxane or DMF, often with a small amount of water (3-5 equivalents), can improve the solubility of the base and the boronate salt.[4]

  • Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), leading to side reactions like boronic acid homocoupling.[6] Ensure your solvent and reaction mixture are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

Q2: My reaction is messy, and I see significant amounts of a side product from the homocoupling of my boronic acid (Ar-Ar). Why is this happening?

A2: Boronic acid homocoupling is a strong indicator that your catalytic system is compromised, often due to the presence of oxygen.[6] When the active Pd(0) catalyst is oxidized to Pd(II), it can catalyze the homocoupling of the boronic acid. This depletes your coupling partner and generates impurities that can be difficult to separate.

Corrective Action Plan:

  • Improve Degassing Technique: This is the most critical factor. Ensure all joints in your glassware are well-sealed. A positive pressure of inert gas should be maintained throughout the reaction.

  • Use High-Purity Reagents: Use freshly opened or purified boronic acid. Over time, boronic acids can dehydrate to form boroxines, which can be less reactive.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can minimize side reactions. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable during optimization.

ParameterRecommendation for Low YieldRecommendation for HomocouplingRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or RuPhosPd(PPh₃)₄ (if degassing is perfect)Bulky, electron-rich phosphines accelerate slow oxidative addition.
Base Cs₂CO₃ or K₃PO₄ (finely ground)K₂CO₃ or NaHCO₃ (milder)Stronger bases facilitate transmetalation but can also promote side reactions.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂ODioxane/H₂O (10:1)Aprotic solvents with some water aid solubility of inorganic base and boronate.
Degassing 3x Freeze-Pump-Thaw3x Freeze-Pump-ThawEssential to remove oxygen which deactivates the Pd(0) catalyst.[6]
Reactions at the 2-Amino Group (N-Acylation / N-Alkylation)

The 2-amino group is a nucleophilic center, but its reactivity can be tempered by the adjacent heterocyclic nitrogen.

Q3: I am attempting to acylate the 2-amino group with an acid chloride, but the reaction is sluggish and gives a low yield. What's going wrong?

A3: The nucleophilicity of the 2-amino group is reduced due to the electron-withdrawing effect of the fused imidazole ring system. Additionally, the product amide can be prone to hydrolysis under certain conditions.

Troubleshooting Protocol:

  • Activation of the Acylating Agent: If using a carboxylic acid, it must be activated. Standard coupling reagents like HATU, HOBt/EDC, or converting the acid to an acid chloride with thionyl chloride or oxalyl chloride are effective.

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl produced. Use of an inorganic base like K₂CO₃ can lead to heterogeneity and slower reaction rates.

  • Solvent Choice: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Consider DMAP Catalysis: Adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction, especially with less reactive acylating agents like anhydrides.

Part 2: General FAQs

Q4: What is the general stability of this compound?

A4: The compound is generally stable under standard laboratory conditions (room temperature, protected from light). However, the imidazo[1,2-a]pyridine core can be sensitive to strong acids, which can lead to protonation and potentially ring-opening under harsh conditions. It is also susceptible to degradation under strongly oxidative conditions. For long-term storage, it is recommended to keep it in a cool, dark place under an inert atmosphere.

Q5: I am having trouble with the solubility of my starting material. What solvents are recommended?

A5: this compound has moderate polarity. It typically shows good solubility in polar aprotic solvents like DMF and DMSO, and moderate to good solubility in chlorinated solvents like DCM and chloroform, especially upon gentle heating. It has lower solubility in ethereal solvents like THF and diethyl ether, and is poorly soluble in non-polar solvents like hexanes and in water.

Q6: Are there any known challenges in the synthesis of the starting material itself?

A6: The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] Potential issues include the formation of regioisomeric byproducts if the aminopyridine is unsymmetrically substituted, and the difficulty in handling potentially lachrymatory α-haloketones.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of the imidazo[1,2-a]pyridine core.[7] A common route involves reacting 2-amino-5-bromo-3-methylpyridine with an agent like chloroacetaldehyde.[8]

Part 3: Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting start Reaction Failed: No Product, SM Recovered check_catalyst Catalyst & Ligand Check Is the ligand appropriate for electron-rich heterocycles? (e.g., XPhos, SPhos) Is the catalyst source reliable? (Pre-catalyst vs Pd(OAc)2) start->check_catalyst Analyze check_conditions Reaction Conditions Check Was the reaction rigorously degassed? (e.g., Freeze-Pump-Thaw) Is the base strong enough and soluble? (e.g., Cs2CO3, K3PO4) start->check_conditions Analyze solution_catalyst Solution: Use Buchwald Ligand/Pre-catalyst check_catalyst:f1->solution_catalyst No check_catalyst:f2->solution_catalyst No solution_conditions Solution: Improve Degassing & Screen Bases/Solvents check_conditions:f1->solution_conditions No check_conditions:f2->solution_conditions No homocoupling Side Product Issue: Boronic Acid Homocoupling oxygen_issue Primary Cause: Oxygen Contamination Oxidizes Pd(0) to inactive Pd(II) Promotes homocoupling pathway homocoupling->oxygen_issue Diagnose solution_oxygen Solution: Improve Degassing Technique & Use Fresh Reagents oxygen_issue->solution_oxygen Implement success Reaction Successful solution_catalyst->success solution_conditions->success solution_oxygen->success

Caption: Troubleshooting workflow for a failed Suzuki reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Available from: [Link]

  • Journal of Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2022). Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. (2010). Available from: [Link]

  • ACS Publications. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2019). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (2020). Available from: [Link]

  • ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2021). Available from: [Link]

  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2017). Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. (2010). Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed interannular C–H amination of biaryl amines. (2019). Available from: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Available from: [Link]

  • National Center for Biotechnology Information. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). Available from: [Link]

  • ResearchGate. Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. (2024). Available from: [Link]

  • Royal Society of Chemistry. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2023). Available from: [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this vital heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs like Zolpidem and Alpidem.[1][2] However, achieving precise regiocontrol during its synthesis can be a significant experimental hurdle.

This document provides in-depth, field-proven insights in a question-and-answer format, moving from fundamental principles to advanced troubleshooting. Our goal is to empower you to not only solve common regioselectivity issues but also to understand the underlying chemical principles that govern your reaction outcomes.

Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core concepts that dictate the final structure of your product.

Q1: What are the primary regioisomers I should be aware of during imidazo[1,2-a]pyridine synthesis?

In a typical condensation reaction between a 2-aminopyridine and a two-carbon electrophilic synthon (like an α-haloketone), the cyclization can theoretically produce several isomers. The most common and critical regiochemical challenge is controlling substitution at the C2 versus the C3 position of the final imidazo[1,2-a]pyridine ring.

Caption: Primary regioisomers in imidazo[1,2-a]pyridine synthesis.

Q2: What is the mechanistic basis for the regioselectivity in the classical synthesis?

The most common synthetic route, often referred to as the Tschitschibabin reaction, involves two key steps:

  • SN2 Alkylation: The exocyclic amino group (-NH₂) of the 2-aminopyridine is typically more nucleophilic than the endocyclic ring nitrogen. It attacks the α-carbon of the haloketone, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

This sequence preferentially places the R¹ group from the ketone at the C2 position. The regioselectivity is therefore established in the initial SN2 step.

G A 2-Aminopyridine + α-Haloketone B Step 1: SN2 Alkylation Exocyclic -NH2 attacks α-carbon A->B C N-Alkylated Pyridinium Intermediate (Regiochemistry Determined) B->C D Step 2: Intramolecular Cyclization Endocyclic N attacks carbonyl C C->D E Hemiaminal Intermediate D->E F Step 3: Dehydration E->F G Final C2-Substituted Imidazo[1,2-a]pyridine F->G

Caption: Simplified Tschitschibabin reaction mechanism.

Q3: How do substituents on the 2-aminopyridine and carbonyl reactants influence regioselectivity?

The electronic properties of the starting materials are paramount. This interplay determines the relative nucleophilicity of the nitrogen atoms in 2-aminopyridine and the electrophilicity of the carbonyl component.

ReactantSubstituent TypeEffect on RegioselectivityRationale
2-Aminopyridine Electron-Donating Groups (EDGs) e.g., -CH₃, -OCH₃Reinforces the inherent preference for C2-substitution.EDGs increase the electron density on the pyridine ring, but more significantly on the exocyclic amino group, enhancing its nucleophilicity for the initial SN2 attack.
Electron-Withdrawing Groups (EWGs) e.g., -Cl, -NO₂Can decrease overall reactivity. May slightly increase the propensity for alternative pathways, but the C2-substituted product often still predominates.EWGs decrease the nucleophilicity of both nitrogen atoms, making the initial alkylation step slower. This can sometimes allow other, less favorable reaction pathways to compete.
Carbonyl Component Steric hindrance near the carbonyl group (e.g., bulky R¹ group)Generally does not alter the C2/C3 regioselectivity but can significantly hinder the cyclization step, leading to lower yields.The initial SN2 reaction is less sensitive to steric bulk on the carbonyl side compared to the subsequent intramolecular cyclization step.
Carbonyl Component Alternative Electrophiles (e.g., β-nitrostyrenes)Can completely switch the regioselectivity to favor C3-substitution .[1]The mechanism changes from a direct alkylation-cyclization to a Michael addition followed by cyclization and elimination. The initial attack occurs from the endocyclic pyridine nitrogen onto the β-carbon of the nitrostyrene.[1]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section is designed to address specific experimental challenges with actionable protocols.

Problem 1: My reaction yields a mixture of C2 and C3-substituted regioisomers.

This is a classic problem indicating that the standard mechanistic pathway is not exclusively dominant.

Probable Causes:

  • Competing Nucleophilicity: Under certain conditions (e.g., strong base, high temperature), the endocyclic pyridine nitrogen may be sufficiently nucleophilic to compete in the initial attack.

  • Alternative Mechanisms: The use of specific reactants, like β-nitrostyrenes or terminal alkynes, can operate via different mechanisms that favor C3 substitution.[1]

Solutions & Methodologies:

Protocol 2.1: Forcing C3-Arylation using β-Nitrostyrenes

This protocol is designed to exclusively synthesize 3-aryl-imidazo[1,2-a]pyridines by changing the reaction mechanism from the classical Tschitschibabin pathway.[1]

Step-by-Step Methodology:

  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL), add the desired β-nitrostyrene (1.2 mmol).

  • Add triethylamine (Et₃N) (0.1 mmol, 10 mol%).

  • Add hydrogen peroxide (H₂O₂) (3.0 mmol, 30% aqueous solution) dropwise at room temperature (25 °C).

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The presence of a base (Et₃N) favors an initial Michael addition from the endocyclic pyridine nitrogen onto the electron-deficient alkene of the nitrostyrene. This is a key mechanistic switch. The subsequent intramolecular cyclization and oxidative elimination of the nitro group lead specifically to the C3-aryl product.[1]

Protocol 2.2: Catalyst-Driven Regioselectivity with Gold Nanoparticles

Heterogeneous catalysts can provide a reaction surface that favors one transition state over another, enhancing regioselectivity. Gold nanoparticles supported on alumina (Au/Al₂O₃) have been shown to be effective for the regioselective synthesis of 2-nitro-3-aryl-imidazo[1,2-a]pyridines, which can then be reduced.[1]

Step-by-Step Methodology:

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the β-nitrostyrene (1.1 mmol), and the Au/Al₂O₃ catalyst (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Reflux the mixture at 110 °C for 8-12 hours, monitoring by TLC.

  • After cooling, filter the heterogeneous catalyst. The catalyst can often be washed and reused.

  • Concentrate the filtrate and purify the resulting 2-nitro-3-aryl-imidazo[1,2-a]pyridine by column chromatography.

  • (Optional) The purified nitro-compound can be subsequently reduced to the 2-amino-3-aryl derivative using the same catalyst under a hydrogen atmosphere.

Causality: The gold catalyst facilitates both the cyclization and the subsequent chemoselective reduction. The surface of the heterogeneous catalyst likely coordinates the reactants in an orientation that favors the formation of the C3-substituted isomer.[1]

Problem 2: My reaction is clean but gives very low yields, especially with electron-poor pyridines.

Low yields are often a result of poor reactivity of the starting materials, which leads to a high activation energy barrier for the reaction.

Probable Causes:

  • Deactivated Nucleophile: Electron-withdrawing groups on the 2-aminopyridine reduce the nucleophilicity of both nitrogen atoms.

  • Insufficient Energy: The thermal energy supplied by conventional heating may be inadequate to overcome the reaction barrier in a reasonable timeframe.

Solutions & Methodologies:

Protocol 2.3: Enhancing Reactivity with Microwave Irradiation

Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by efficiently coupling energy directly with the polar molecules in the reaction mixture.

Step-by-Step Methodology:

  • In a dedicated microwave reaction vial, combine the 2-aminopyridine (1.0 mmol), the α-haloketone (1.1 mmol), and sodium bicarbonate (NaHCO₃) (1.5 mmol).

  • Add a suitable solvent with a high dielectric constant, such as ethanol or DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 10-30 minutes. Note: The reaction time is significantly shorter than conventional heating.

  • After cooling, filter the inorganic salts and concentrate the solvent.

  • Purify the product via column chromatography or recrystallization.

Causality: Microwaves provide rapid and uniform heating, allowing the reaction to overcome high activation energy barriers much more effectively than conventional oil bath heating. This is particularly useful for less reactive, electron-deficient substrates.[3]

Decision-Making Workflow for Regioselectivity Troubleshooting

When faced with a regioselectivity challenge, a structured approach can save significant time and resources.

Caption: A logical workflow for troubleshooting regioselectivity.

Section 3: Advanced Strategies for Regiocontrol

Beyond classical methods, modern organic synthesis offers powerful tools for achieving high regioselectivity.

Strategy 3.1: Multi-Component Reactions (MCRs)

MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, construct the imidazo[1,2-a]pyridine core in a single pot from three or more starting materials.[4] This approach offers high atom economy and often excellent regiocontrol because the reaction mechanism is highly ordered. In the GBB reaction, a 2-aminopyridine, an aldehyde, and an isocyanide react to form a 3-amino-imidazo[1,2-a]pyridine derivative with predictable regiochemistry.[4]

Strategy 3.2: Green Chemistry Approaches in Aqueous Micellar Media

Performing reactions in water using surfactants like sodium dodecyl sulfate (SDS) can create "micellar nanoreactors".[2] These aggregates can enhance reaction rates and selectivity by concentrating the nonpolar organic reactants within the hydrophobic core of the micelle. Copper-catalyzed A³-coupling reactions (aldehyde, alkyne, amine) in aqueous micellar media have been shown to be a highly efficient and green method for producing imidazo[1,2-a]pyridines with good yields and regioselectivity.[2]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 60(23), 7631-7634. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • El-fak-ih, H. A., Al-Dies, A. M., Al-shehri, S. S., Al-Ghamdi, K. M., Hassan, H. M., & El-Emam, A. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 18365. [Link]

  • de Fátima, A., & Modolo, L. V. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Ben-Messaoud, E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Álvarez-García, L. H., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]

  • de Fátima, A., & Modolo, L. V. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Bhutia, K. S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5346-5352. [Link]

  • Sharma, P., & Kumar, A. (2022). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 27(1), 16. [Link]

  • ResearchGate. (2025). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical comparison of novel compounds synthesized from the specific starting material, 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind their synthesis, compare their biological performance against established alternatives using experimental data, and provide detailed protocols for the key assays discussed.

The Rationale: Why this compound as a Synthetic Starting Point?

The selection of this compound as a foundational molecule is a strategic choice rooted in established structure-activity relationships (SAR). The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous biologically active compounds. The bromine atom at the 6-position and the methyl group at the 8-position offer versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Specifically, substitutions at these positions have been shown to be critical for potent inhibition of key cellular targets, such as the PI3Kα enzyme in cancer.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

A significant body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[2] A primary mechanism of action for many of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers, driving tumor growth, proliferation, and survival.[3]

Comparative Performance of Novel Imidazo[1,2-a]pyridine Derivatives

While specific data for compounds derived directly from this compound is emerging, extensive research on structurally similar 2,6,8-substituted imidazo[1,2-a]pyridines provides a strong predictive framework for their potential efficacy. These compounds have been shown to be potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme.

Compound IDTargetIC50 (nM)Cell LineReference CompoundIC50 (nM)
Compound 35 (2,6,8-substituted imidazo[1,2-a]pyridine) PI3Kαnanomolar potencyT47DAlpelisib (BYL719) 5
13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) PI3Kα1.94HCC827Gedatolisib N/A (Pan-PI3K/mTOR inhibitor)
IP-5 (imidazo[1,2-a]pyridine derivative) N/A (Cell-based)45,000HCC1937Doxorubicin Varies (cell line dependent)
IP-6 (imidazo[1,2-a]pyridine derivative) N/A (Cell-based)47,700HCC1937Doxorubicin Varies (cell line dependent)
12b (imidazo[1,2-a]pyridine derivative) N/A (Cell-based)11,000-13,000Hep-2, HepG2, MCF-7, A375Doxorubicin Varies (cell line dependent)

Note: Lower IC50 values indicate greater potency. N/A indicates that the data is not available in the same format.

The data suggests that specific substitutions on the imidazo[1,2-a]pyridine scaffold can lead to highly potent PI3Kα inhibitors, with some compounds exhibiting nanomolar efficacy, comparable to or exceeding that of established drugs like Alpelisib.[4] Gedatolisib, a pan-PI3K/mTOR inhibitor, represents a broader-acting comparative agent. The cellular activity of other imidazo[1,2-a]pyridine derivatives, while in the micromolar range, still demonstrates significant cytotoxic effects against various cancer cell lines.

The PI3K/Akt Signaling Pathway and Compound Intervention

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Novel_Compound Novel Imidazo[1,2-a]pyridine Compound Novel_Compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of novel compounds.

Novel imidazo[1,2-a]pyridine derivatives, by inhibiting PI3Kα, block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTORC1. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity: A Promising Alternative to Conventional Antibiotics

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents, offering a potential new avenue to combat the growing threat of antibiotic resistance.[6][7]

Comparative Performance Against Standard Antimicrobials

Several studies have reported the synthesis and evaluation of novel imidazo[1,2-a]pyridines against a range of bacterial and fungal pathogens.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Standard AntimicrobialMIC (µg/mL)
Imidazo[1,2-a]pyridinyl-bithiazole 10 S. aureus< 6.25Ampicillin12.5
E. coli< 6.25Gentamycin6.25
K. pneumoniae< 6.25Ampicillin25
Compound 13b, 13j Various bacteriaSignificant activityN/AN/A
Compound 13c, 13g Various fungiGood inhibitory activityN/AN/A

Note: Lower MIC (Minimum Inhibitory Concentration) values indicate greater antimicrobial activity.

The data clearly indicates that certain imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activity, in some cases surpassing that of commonly used antibiotics like ampicillin.[7] This highlights their potential as lead compounds for the development of new anti-infective agents.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key biological assays.

MTT Assay for Cancer Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Add_Compound Add Test Compounds & Controls Incubate_1->Add_Compound Incubate_2 Incubate 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan (add DMSO) Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

PI3Kα Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP is quantified using a coupled enzyme system that results in a luminescent or fluorescent signal.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, PI3Kα enzyme solution, PIP2 substrate solution, and ATP solution.

  • Compound Addition: Add the synthesized compounds at various concentrations to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and PIP2 substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

PI3K_Assay_Workflow Start Start Add_Compounds Add Test Compounds to 384-well plate Start->Add_Compounds Add_Enzyme_Substrate Add PI3Kα Enzyme & PIP2 Substrate Add_Compounds->Add_Enzyme_Substrate Add_ATP Initiate Reaction (Add ATP) Add_Enzyme_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Luminescence/ Fluorescence Add_Detection_Reagent->Read_Signal Analyze_Data Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PI3Kα enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Testing for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the test microorganism. After incubation, the presence or absence of visible growth is determined.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

MIC_Test_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compounds in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate 18-24h Inoculate_Plate->Incubate Observe_Growth Observe for Visible Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Sources

A Comparative Efficacy Analysis of Substituted Imidazo[1,2-a]pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of various substituted imidazo[1,2-a]pyridine derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this versatile heterocyclic system. The discussion is grounded in experimental data, with a focus on structure-activity relationships (SAR) and mechanisms of action, to inform the rational design of next-generation therapeutic agents.

Section 1: Anticancer Efficacy of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative activities against a range of cancer cell lines. The versatility of the scaffold allows for substitutions at various positions, leading to compounds with diverse mechanisms of action, including the inhibition of key signaling pathways and induction of apoptosis.[1][2]

Comparative In Vitro Cytotoxicity

The anticancer efficacy of substituted imidazo[1,2-a]pyridines is often initially assessed through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. A comparison of the half-maximal inhibitory concentrations (IC50) reveals the potent effects of these compounds on various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 Not SpecifiedHCC1937 (Breast)45[3]
IP-6 Not SpecifiedHCC1937 (Breast)47.7[3]
IP-7 Not SpecifiedHCC1937 (Breast)79.6[3]
Compound 6 Not SpecifiedA375 (Melanoma)9.7 - 44.6[4]
Compound 13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827 (Lung)0.09 - 0.43[5]
Compound 12b N-(tert-butyl)-2-(4-aminophenyl)imidazo[1,2-a]pyridine-3-amineHepG2 (Liver)13[6]

Table 1: Comparative in vitro anticancer activity of selected substituted imidazo[1,2-a]pyridines.

The data in Table 1 highlights that substitutions on the imidazo[1,2-a]pyridine core significantly influence cytotoxic potency. For instance, quinazoline-substituted derivatives like Compound 13k exhibit sub-micromolar activity, suggesting a promising avenue for potent anticancer drug design.[5]

Mechanism of Action: Targeting Key Signaling Pathways

A crucial aspect of evaluating anticancer drug candidates is understanding their mechanism of action. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[7] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][2] For example, treatment of melanoma and cervical cancer cells with specific imidazo[1,2-a]pyridines led to a reduction in the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[4] This inhibition ultimately results in cell cycle arrest and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer therapies. Western blot analysis is a key technique used to detect the activation of apoptotic pathways through the presence of specific protein markers, such as cleaved caspases and cleaved Poly (ADP-ribose) polymerase (PARP). Studies have shown that treatment with certain imidazo[1,2-a]pyridines leads to a significant increase in the levels of cleaved caspase-3 and cleaved PARP in cancer cells, confirming the induction of apoptosis.[8]

Experimental_Workflow_Apoptosis A Cancer Cell Culture B Treatment with Imidazo[1,2-a]pyridine A->B C Protein Extraction B->C D SDS-PAGE C->D E Western Blot D->E F Primary Antibody Incubation (e.g., anti-cleaved caspase-3, anti-cleaved PARP) E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

Figure 2: Western blot workflow for apoptosis marker detection.

Section 2: Antitubercular Efficacy of Imidazo[1,2-a]pyridines

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the development of new therapeutic agents.[9] Imidazo[1,2-a]pyridine derivatives have shown exceptional promise in this area, with some compounds exhibiting potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[10]

Comparative In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[11][12]

Compound IDSubstitution PatternM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6 Imidazo[1,2-a]pyridine amideH37Rv0.05[10]
Compound 1 N-(2-phenoxyethyl) moietyH37Rv0.027[10]
Compound 2 Not SpecifiedH37Rv6.25[10]
ND-09759 N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideNot SpecifiedLow nM range[13]
Isoniazid Standard DrugH37Rv0.03 - 0.06[14]
Rifampicin Standard DrugH37Rv0.12 - 0.25[14]

Table 2: Comparative in vitro antitubercular activity of selected substituted imidazo[1,2-a]pyridines.

As shown in Table 2, compounds like IPA-6 and Compound 1 demonstrate outstanding potency, with MIC values in the nanogram per milliliter range, which are comparable or even superior to the standard first-line anti-TB drugs, isoniazid and rifampicin.[10][14]

Mechanism of Action: Targeting Energy Metabolism

A key target for several potent antitubercular imidazo[1,2-a]pyridines is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis.[11][15] By inhibiting QcrB, these compounds disrupt the energy metabolism of M. tuberculosis, leading to bacterial cell death. This mechanism is distinct from that of many existing anti-TB drugs, making these compounds particularly valuable for treating resistant strains.

Mtb_Energy_Metabolism_Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB (Cytochrome bc1 complex) QcrB (Cytochrome bc1 complex) Imidazo[1,2-a]pyridine->QcrB (Cytochrome bc1 complex) Inhibition Electron Transport Chain Electron Transport Chain QcrB (Cytochrome bc1 complex)->Electron Transport Chain Part of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Drives M. tuberculosis Viability M. tuberculosis Viability ATP Synthesis->M. tuberculosis Viability Essential for

Figure 3: Inhibition of M. tuberculosis energy metabolism by imidazo[1,2-a]pyridines.

Section 3: Anti-inflammatory Efficacy of Imidazo[1,2-a]pyridines

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[16]

Comparative In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
Compound 103a Not SpecifiedCOX-2 Inhibition0.07[17]
Epimuqubilin A Norsesterterpene peroxideNO Inhibition (LPS-stimulated RAW 264.7)7.4[18]

Table 3: Comparative in vitro anti-inflammatory activity of selected compounds.

The data in Table 3 indicates that imidazo[1,2-a]pyridine derivatives can be potent inhibitors of key inflammatory enzymes like COX-2.[17] The inhibition of nitric oxide production is another important anti-inflammatory mechanism.[18]

Mechanism of Action: Modulation of Inflammatory Signaling

The anti-inflammatory effects of certain imidazo[1,2-a]pyridines are mediated through the modulation of key inflammatory signaling pathways, such as the STAT3/NF-κB pathway. These pathways regulate the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. By inhibiting the activation of STAT3 and NF-κB, these compounds can effectively suppress the inflammatory response.

Section 4: Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

General Synthesis of Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[5]

Procedure:

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding α-bromoketone (1.1 eq).

  • The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is then washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization or column chromatography to yield the desired substituted imidazo[1,2-a]pyridine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blotting for Apoptosis Markers

This protocol outlines the detection of cleaved caspase-3 and cleaved PARP as markers of apoptosis.

Procedure:

  • After treatment with the test compounds, harvest the cells and lyse them in RIPA buffer to extract total protein.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis.

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.[14]

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.[14]

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[14]

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in LPS-stimulated macrophages.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.[6]

  • Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Section 5: Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful source of novel therapeutic candidates. The comparative analysis presented in this guide underscores the remarkable versatility of this heterocyclic system, with substituted derivatives demonstrating potent efficacy across diverse therapeutic areas. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising lead compounds to facilitate their translation into clinical practice. The continued exploration of novel substitution patterns and the elucidation of their detailed mechanisms of action will undoubtedly unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.